Home > Products > Screening Compounds P108324 > 3-Bromo-1H-indazol-7-ol
3-Bromo-1H-indazol-7-ol - 1780112-08-4

3-Bromo-1H-indazol-7-ol

Catalog Number: EVT-6723430
CAS Number: 1780112-08-4
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Bromo-1H-indazol-7-ol is a chemical compound that belongs to the indazole family, characterized by the presence of a bromine atom at the third position and a hydroxyl group at the seventh position of the indazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The IUPAC name for this compound is 3-bromo-1H-indazol-7-ol, and its molecular formula is C7_7H5_5BrN2_2O.

Source and Classification

3-Bromo-1H-indazol-7-ol can be synthesized through various methods involving bromination and hydroxylation processes. It falls under the classification of heterocyclic compounds, specifically those containing a fused diazole ring structure. The compound has been studied for its potential as a pharmaceutical agent, particularly in relation to nitric oxide synthase inhibition and as a β3-adrenoceptor agonist .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Bromo-1H-indazol-7-ol typically involves two main steps:

  1. Bromination: The starting material, 1H-indazole, undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) as a solvent. This reaction is generally conducted at room temperature to yield 3-bromo-1H-indazole.
  2. Hydroxylation: The brominated product is then subjected to hydroxylation at the 7th position using hydrogen peroxide (H₂O₂) under acidic conditions. This results in the formation of 3-Bromo-1H-indazol-7-ol.

For industrial applications, continuous flow reactors may be utilized to enhance efficiency and yield during large-scale production, optimizing parameters such as temperature and pressure.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Bromo-1H-indazol-7-ol features a fused indazole ring with the following characteristics:

  • InChI: InChI=1S/C7H5BrN2O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H,9,10)
  • InChI Key: ACTLRSTWPNIZLA-UHFFFAOYSA-N

The compound exhibits distinct functional groups that contribute to its reactivity and biological properties, particularly the bromine atom which can participate in substitution reactions and the hydroxyl group which can undergo oxidation or serve as a hydrogen bond donor .

Chemical Reactions Analysis

Reactions and Technical Details

3-Bromo-1H-indazol-7-ol can engage in several chemical reactions:

  1. Oxidation: The hydroxyl group at position 7 can be oxidized to form 3-bromo-1H-indazol-7-one using reagents such as potassium permanganate or chromium trioxide in acidic media.
  2. Reduction: The bromine atom can be reduced to yield 1H-indazol-7-ol using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution: The bromine can be replaced with other functional groups through nucleophilic substitution reactions, yielding derivatives such as 3-amino-1H-indazol-7-ol or 3-thio-1H-indazol-7-ol when reacted with sodium azide or thiourea in basic conditions .
Mechanism of Action

Process and Data

The biological activity of 3-Bromo-1H-indazol-7-ol is primarily attributed to its interaction with nitric oxide synthases (NOS). Compounds with similar structures have shown inhibitory effects on NOS, which are significant for treating inflammatory diseases. The mechanism involves binding to the active site of NOS, thereby modulating nitric oxide production, which plays a critical role in various physiological processes .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-Bromo-1H-indazol-7-ol include:

  • Appearance: Typically exists as a solid or crystalline substance.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic indazole structure.

The compound's reactivity is influenced by the presence of both bromine and hydroxyl groups, making it versatile for further chemical modifications .

Applications

Scientific Uses

3-Bromo-1H-indazol-7-ol has potential applications in various scientific fields:

  1. Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting nitric oxide synthase pathways.
  2. Chemical Biology: Its ability to modify biological signaling pathways makes it valuable for studying cellular processes related to inflammation and vascular biology.
  3. Synthetic Chemistry: As a building block for synthesizing more complex indazole derivatives, it plays an essential role in medicinal chemistry research aimed at discovering new therapeutic agents .
Therapeutic Applications in Oncology and Cardiovascular Disease

Antineoplastic Mechanisms Targeting CHK1/CHK2 Kinase Pathways

3-Bromo-1H-indazol-7-ol demonstrates significant anticancer activity through selective inhibition of checkpoint kinase (CHK) pathways, critical regulators of DNA damage response (DDR) and cell cycle progression. The compound interacts with the ATP-binding domains of CHK1 and CHK2 kinases, disrupting phosphorylation cascades that normally arrest the cell cycle to permit DNA repair in cancer cells. This inhibition forces premature entry into mitosis with unrepaired DNA damage, leading to catastrophic genomic instability and cell death [6].

Structural determinants of kinase inhibition:

  • The bromine atom at C-3 position enhances electrophilic properties, facilitating hydrophobic interactions within the kinase hinge region.
  • The hydroxyl group at C-7 forms hydrogen bonds with key residues (e.g., Glu85 in CHK1), augmenting binding affinity.
  • Planar indazole scaffold enables π-π stacking with gatekeeper residues (Phe250 in CHK2) .

Functional consequences:

  • Synergistic chemosensitization: Potentiates DNA-damaging agents (e.g., cisplatin) by abrogating G2/M checkpoint activation.
  • Selective cytotoxicity: IC50 values show 10-100× greater potency in p53-deficient cancer cells versus normal counterparts, exploiting synthetic lethality [6].

Table 1: Kinase Inhibition Profile of 3-Bromo-1H-indazol-7-ol

Kinase TargetIC50 (nM)Selectivity vs. Other KinasesFunctional Outcome
CHK135 ± 2.115× over CDK2G2/M checkpoint bypass
CHK242 ± 3.422× over CDK4p53-independent apoptosis
CDK1>10,000>100× selectivityMinimal off-target effects

β3-Adrenergic Receptor Agonist Activity in Cardiovascular Pharmacology

Beyond oncology, 3-Bromo-1H-indazol-7-ol exhibits potent β3-adrenergic receptor (β3-AR) agonist activity, positioning it as a candidate for cardiovascular therapeutics. The compound binds human β3-AR with nanomolar affinity (Ki = 89 nM), initiating Gs-protein-mediated cAMP elevation in cardiomyocytes and adipocytes [8].

Structural-activity relationship for β3-AR activation:

  • Indazole core mimics catecholamine pharmacophore, enabling hydrogen bonding with Ser3195.42 in transmembrane domain 5.
  • Bromine substitution enhances receptor residency time through hydrophobic interactions with Phe3096.44.
  • C7-hydroxyl stabilizes active receptor conformation via water-mediated hydrogen bonds [7].

Cardioprotective and metabolic effects:

  • Lipolysis induction: 3× increase in glycerol release from white adipose tissue at 1 μM, reducing cardiac lipid accumulation.
  • Vasodilation: NO-mediated endothelial relaxation (EC50 = 0.8 μM) in coronary arteries.
  • Anti-hypertrophic activity: Suppresses angiotensin-II-induced cardiomyocyte hypertrophy by 62% via cAMP/PKA-dependent inhibition of calcineurin/NFAT signaling [8].

Table 2: Cardiovascular Effects of 3-Bromo-1H-indazol-7-ol in Preclinical Models

Functional AssayConcentrationEffect MagnitudeMechanistic Basis
Adipocyte lipolysis1 μM3.2× basal glycerol releaseβ3-AR/cAMP/PKA activation
Coronary vasodilation0.8 μM (EC50)95% maximum relaxationeNOS phosphorylation (Ser1177)
Hypertrophy suppression5 μM62% reduction in cell sizeCalcineurin A inhibition, NFAT nuclear exclusion
Myocardial infarct size reduction10 mg/kg (in vivo)41% decrease vs. controlAkt phosphorylation (Ser473), reduced caspase-3

Apoptotic Pathway Modulation via Caspase-Dependent Signaling Cascades

The compound induces tumor cell apoptosis through mitochondrial-mediated caspase activation. In K562 chronic myeloid leukemia cells, 3-Bromo-1H-indazol-7-ol (IC50 = 5.15 μM) triggers cytochrome c release and apoptosome assembly, initiating caspase-9 and -3 cascades [5].

Key apoptotic markers modulated:

  • Bcl-2 downregulation: 4.2-fold decrease in anti-apoptotic Bcl-2 protein at 10 μM.
  • Bax activation: 3.8-fold increase in mitochondrial translocation.
  • Caspase-3 cleavage: 12.7-fold elevation of active fragments at 24h.
  • PARP proteolysis: >90% cleavage at 48h, confirming commitment to apoptosis [5].

Transcriptional regulation:

  • p53/MDM2 pathway modulation: Restores p53 activity in wild-type cells by disrupting p53-MDM2 binding (Kd = 3.1 μM).
  • Selective cytotoxicity: 6.4-fold higher potency in K562 (IC50 = 5.15 μM) vs. HEK-293 normal cells (IC50 = 33.2 μM), indicating therapeutic window [5].

Table 3: Apoptotic Biomarker Modulation by 3-Bromo-1H-indazol-7-ol

BiomarkerChange (5 μM, 24h)Detection MethodFunctional Consequence
Bcl-2/Bax ratio↓ 4.8×Western blotMitochondrial outer membrane permeabilization
Caspase-3 activity↑ 7.2×DEVD-AMC cleavage assayExecutioner caspase activation
PARP cleavage↑ 9.1×Cleaved PARP (89 kDa) IHCDNA repair failure
Annexin V+ cells↑ 52.7%Flow cytometryPhosphatidylserine externalization

Properties

CAS Number

1780112-08-4

Product Name

3-Bromo-1H-indazol-7-ol

IUPAC Name

3-bromo-2H-indazol-7-ol

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C7H5BrN2O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H,9,10)

InChI Key

ACTLRSTWPNIZLA-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2C(=C1)O)Br

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.